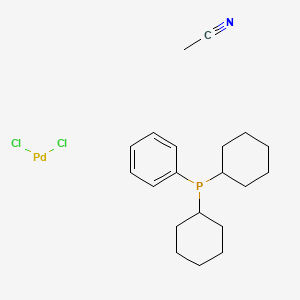
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium: is a coordination complex that features a palladium center coordinated to two chloride ligands, an acetonitrile ligand, and a dicyclohexyl(phenyl)phosphine ligand. This compound is of interest due to its applications in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium typically involves the reaction of palladium(II) chloride with dicyclohexyl(phenyl)phosphine and acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The general reaction scheme is as follows:
[ \text{PdCl}_2 + \text{(C}6\text{H}{11})_2\text{P(C}_6\text{H}_5) + \text{CH}_3\text{CN} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo ligand substitution reactions where the acetonitrile or chloride ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are common in palladium chemistry and are crucial for catalytic cycles in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or other ligands in the presence of a solvent like dichloromethane or toluene.
Oxidative Addition: Often involves organic halides or other electrophiles.
Reductive Elimination: Usually facilitated by heating or the presence of a reducing agent.
Major Products:
Substitution Products: Depending on the incoming ligand, various substituted palladium complexes can be formed.
Catalytic Products: In catalytic cycles, the products are often organic molecules such as alkenes, alkynes, or aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing into the use of palladium complexes in medicine, particularly for their anticancer properties.
Industry:
Material Science: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects primarily through its role as a catalyst in organic reactions. The palladium center undergoes cycles of oxidative addition and reductive elimination, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dicyclohexyl(phenyl)phosphine ligand stabilizes the palladium center and influences the reactivity and selectivity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
trans-Dichloro(bis(triphenylphosphine)palladium): Another palladium complex with similar catalytic applications but different ligand environment.
trans-Dichloro(bis(diphenylphosphino)ethane)palladium: Features a bidentate ligand, affecting its reactivity and stability.
Uniqueness: The presence of the dicyclohexyl(phenyl)phosphine ligand in trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium provides unique steric and electronic properties, making it particularly effective in certain catalytic applications.
Eigenschaften
Molekularformel |
C20H30Cl2NPPd |
|---|---|
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
acetonitrile;dichloropalladium;dicyclohexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H27P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
JKKDQFQCDYKHJF-UHFFFAOYSA-L |
Kanonische SMILES |
CC#N.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


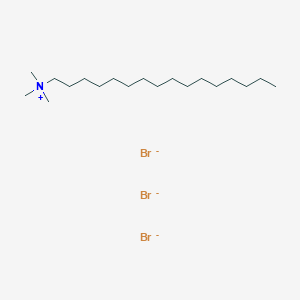
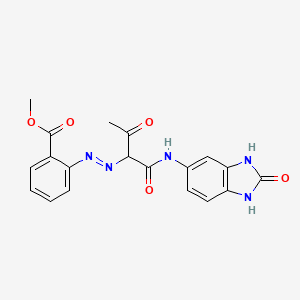
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

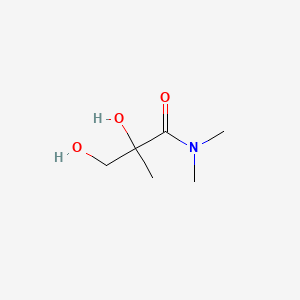

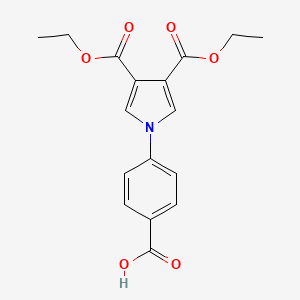

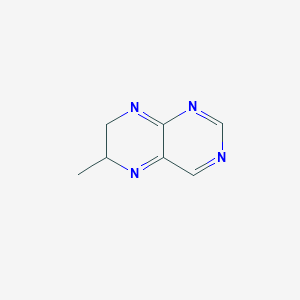
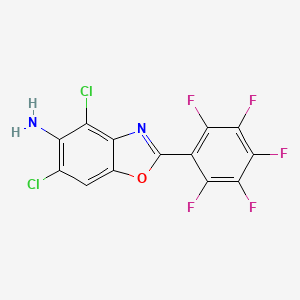
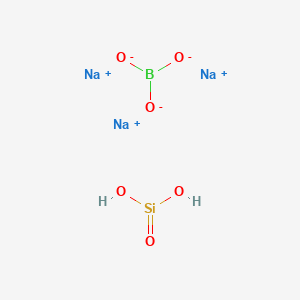
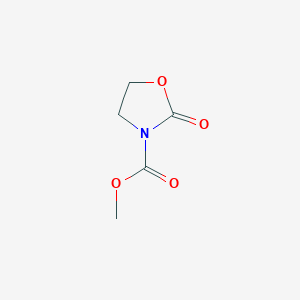
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
